molecular formula C11H17BrN2 B13152607 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline

Cat. No.: B13152607
M. Wt: 257.17 g/mol
InChI Key: MKYKOMHJUONQQE-UHFFFAOYSA-N
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Description

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom attached to the benzene ring, along with a methyl(propan-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with aniline, bromination is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Alkylation: The brominated aniline undergoes alkylation with isopropylamine in the presence of a base like sodium hydride or potassium carbonate to introduce the methyl(propan-2-yl)amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or alkoxides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Lacks the methyl(propan-2-yl)amino group.

    3-Bromoaniline: Lacks the methyl(propan-2-yl)amino group.

    2-([Methyl(propan-2-yl)amino]methyl)aniline: Lacks the bromine atom.

Uniqueness

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline is unique due to the presence of both the bromine atom and the methyl(propan-2-yl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

3-bromo-2-[[methyl(propan-2-yl)amino]methyl]aniline

InChI

InChI=1S/C11H17BrN2/c1-8(2)14(3)7-9-10(12)5-4-6-11(9)13/h4-6,8H,7,13H2,1-3H3

InChI Key

MKYKOMHJUONQQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1=C(C=CC=C1Br)N

Origin of Product

United States

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